molecular formula C23H25N3OS B12764191 3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone CAS No. 104123-88-8

3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone

Cat. No.: B12764191
CAS No.: 104123-88-8
M. Wt: 391.5 g/mol
InChI Key: GZQPXGLXBBLWSW-NDXGJEFKSA-N
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Description

3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is a complex organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone typically involves a multi-step process. One common method includes the condensation of cinnamaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with diethylamine and benzaldehyde under specific conditions to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or methanol, and may require the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-((Diethylamino)methyl)-5-benzylidene-2-(phenylimino)-4-thiazolidinone
  • 3-((Diethylamino)methyl)-5-(4-methoxybenzylidene)-2-(phenylimino)-4-thiazolidinone

Uniqueness

3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone stands out due to its unique cinnamylidene moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

104123-88-8

Molecular Formula

C23H25N3OS

Molecular Weight

391.5 g/mol

IUPAC Name

(5E)-3-(diethylaminomethyl)-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H25N3OS/c1-3-25(4-2)18-26-22(27)21(17-11-14-19-12-7-5-8-13-19)28-23(26)24-20-15-9-6-10-16-20/h5-17H,3-4,18H2,1-2H3/b14-11+,21-17+,24-23?

InChI Key

GZQPXGLXBBLWSW-NDXGJEFKSA-N

Isomeric SMILES

CCN(CC)CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=NC3=CC=CC=C3

Canonical SMILES

CCN(CC)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3

Origin of Product

United States

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